A Technical Guide to Methomyl-d3: Structure, Synthesis, and Application
A Technical Guide to Methomyl-d3: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methomyl-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide Methomyl. It is primarily utilized as an internal standard for the precise quantification of Methomyl in various matrices using mass spectrometry-based techniques. This guide details its chemical structure, physicochemical properties, a plausible synthetic route, and its principal application in analytical chemistry.
Chemical Identity and Structure
Methomyl-d3 is structurally identical to Methomyl, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the N-methyl group. This isotopic labeling results in a molecular weight increase of approximately 3 Da, allowing it to be distinguished from native Methomyl by mass spectrometry without significantly altering its chemical behavior.
The IUPAC name for Methomyl-d3 is methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate.[1][2] Its structure is characterized by a carbamate group attached to an oxime, which in turn is part of a thioacetimidate moiety.
Table 1: Chemical Identifiers for Methomyl-d3
| Identifier | Value |
| CAS Number | 1398109-07-3[2][3][4][5][6] |
| Molecular Formula | C₅H₇D₃N₂O₂S[3][4][5] |
| IUPAC Name | methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate[1][2] |
| Synonyms | Methomyl D3, (E,Z)-Methomyl-d3 (N-methyl-d3), N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[1][3][6] |
| SMILES | [2H]C([2H])([2H])NC(=O)ON=C(C)SC[2] |
| InChI | InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3[1][2][3] |
Physicochemical and Quantitative Data
The physical and chemical properties of Methomyl-d3 are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of Methomyl-d3
| Property | Value |
| Molecular Weight | 165.23 g/mol [1][2][4][6] |
| Appearance | White solid[3][6] |
| Purity | ≥99% deuterated forms (d₁-d₃); ≥98% chemical purity[2][3] |
| Solubility | Slightly soluble in Chloroform and Methanol[3] |
| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere[6] or -80°C[4] |
Experimental Protocols
The synthesis of Methomyl-d3 is not extensively detailed in publicly available literature. However, based on the known synthesis of Methomyl, a plausible route involves the reaction of S-methyl N-hydroxythioacetimidate (MHTA) with deuterated methyl isocyanate (CD₃NCO).
Reaction: MHTA + CD₃NCO → Methomyl-d3
Detailed Methodology:
-
Reactor Setup: A stirred-tank reactor equipped with temperature control, a dropping funnel, and a nitrogen inlet is charged with S-methyl N-hydroxythioacetimidate (MHTA) and an appropriate aprotic solvent (e.g., methylene (B1212753) chloride).
-
Reaction Initiation: The mixture is brought to a controlled temperature (e.g., 30-35°C).[7]
-
Addition of Isocyanate: Methyl-d3-isocyanate (CD₃NCO) is added dropwise to the reactor. The reaction is exothermic and requires careful temperature management.
-
Reaction Completion and Work-up: The reaction is allowed to proceed for a set duration until completion, which can be monitored by techniques like TLC or LC-MS.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield pure Methomyl-d3 solid.
Methomyl-d3 is primarily used as an internal standard for the quantification of Methomyl in complex samples (e.g., environmental, biological) by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Detailed Methodology (LC-MS/MS):
-
Sample Preparation: A known quantity of the sample (e.g., 1g of soil, 1mL of water) is extracted using an appropriate solvent (e.g., acetonitrile).
-
Internal Standard Spiking: A precise volume of a standard solution of Methomyl-d3 is added to the sample extract.
-
Cleanup: The extract may undergo a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: An aliquot of the cleaned extract is injected into an LC system. A C18 column is typically used to separate Methomyl and Methomyl-d3 from other components.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Methomyl and Methomyl-d3.
-
-
Quantification: A calibration curve is generated by analyzing standards containing known concentrations of Methomyl and a fixed concentration of Methomyl-d3. The concentration of Methomyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
- 1. Methomyl-d3 | C5H10N2O2S | CID 129318201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E,Z)-Methomyl-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Methomyl-d3 (Standard)_TargetMol [targetmol.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
